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Compound of Interest

Compound Name:
5-(2,6-dimethylphenyl)-1H-

imidazole

CAS No.: 113504-86-2

Cat. No.: B12929318

Get Quote

Executive Summary
The Product: 5-(2,6-dimethylphenyl)-1H-imidazole (Cngcontent-ng-c1131663873=""

_nghost-ng-c2519336191="" class="inline ng-star-inserted">

H

N

).

Primary Application: Pharmacophore identification in drug discovery (metabolite ID, impurity

profiling).[1]

Key Differentiator: Unlike its ethyl-bridged analogs (e.g., Medetomidine) which favor benzylic

cleavage, this molecule exhibits a distinct Retro-Diels-Alder (RDA) fragmentation pathway

driven by the direct aryl-imidazole bond.[1]
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Diagnostic Value: The unique steric hindrance of the 2,6-dimethyl substitution pattern

suppresses coplanarity, resulting in a specific intensity ratio of the nitrile fragment (m/z 131)

compared to the 2,3-isomer.[1]

Part 1: The Technical Core (Fragmentation
Mechanism)
Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions

are recommended. These parameters ensure the generation of diagnostic ions required for

isomeric differentiation.

Parameter Recommended Setting Rationale

Ionization Source ESI (Positive Mode)

Imidazole nitrogen (pKa ~7.

[1]0) protonates readily,

yielding intense

[M+H]ngcontent-ng-

c1131663873="" _nghost-ng-

c2519336191="" class="inline

ng-star-inserted">

precursors.

Collision Energy (CE) Stepped (20, 35, 50 eV)

Low CE preserves the

molecular ion; High CE drives

the diagnostic ring-opening.[1]

Column Chemistry C18 or Phenyl-Hexyl

Phenyl-Hexyl columns provide

superior separation of

regioisomers (2,6- vs 2,3-

dimethyl).[1]

Mobile Phase 0.1% Formic Acid / ACN

Acidic pH maintains the

protonated state for optimal

sensitivity.
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The Fragmentation Pathway
The fragmentation of 5-(2,6-dimethylphenyl)-1H-imidazole is governed by the stability of the

imidazole ring and the steric bulk of the phenyl substituents.[1]

Primary Pathway: Imidazole Ring Cleavage (RDA)
Unlike alkyl-substituted imidazoles that lose alkyl chains, the direct aryl-imidazole bond is

robust.[1] The dominant pathway involves the disintegration of the heteroaromatic ring.[1]

Precursor Ion ([M+H]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191=""

class="inline ng-star-inserted">

m/z 173): The protonated molecule is highly stable due to resonance stabilization between
the imidazole and the phenyl ring, although steric hindrance from the 2,6-methyls limits full
coplanarity.

Loss of HCN (m/z 146): A characteristic neutral loss for imidazoles.[1] The ring opens and

expels hydrogen cyanide (27 Da).[1]

Diagnostic Formation of 2,6-Dimethylbenzonitrile (m/z 132/131):

Mechanism: A Retro-Diels-Alder (RDA) type cleavage occurs.[1]

Observation: The imidazole ring splits, ejecting a Cngcontent-ng-c1131663873=""

_nghost-ng-c2519336191="" class="inline ng-star-inserted">

H

N fragment and leaving the 2,6-dimethylbenzonitrile cation.

Significance: This is the fingerprint ion.[1] The stability of the resulting nitrile ion is

modulated by the methyl positions.

Secondary Pathway: Methyl Radical Loss (EI Mode / High Energy
CID)[1]

m/z 158 ([M+H] - CHngcontent-ng-c1131663873="" _nghost-ng-c2519336191=""

class="inline ng-star-inserted">
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): Observed at high collision energies. The loss of a methyl group is sterically driven to
relieve strain on the imidazole ring protons.

Part 2: Comparative Performance Analysis
This section evaluates how the fragmentation pattern of the 2,6-isomer compares to its critical

alternatives: the 2,3-isomer (found in Medetomidine metabolites) and the Ethyl-bridged analog

(Medetomidine itself).[1]

Comparison Table: Diagnostic Ion Ratios

Feature
5-(2,6-

dimethylphenyl)-1H-

imidazole (Target)

4-(2,3-

dimethylphenyl)-1H-

imidazole

(Alternative 1)

Medetomidine

(Alternative 2)

Structure Type
Direct Aryl-Imidazole

Bond

Direct Aryl-Imidazole

Bond
Ethyl Bridge Linker

Steric Environment
High: Both ortho

positions blocked.[1]

Moderate: One ortho

position open.

Flexible: Linker

reduces steric clash.

Key Fragment 1

m/z 131/132

(Dimethylbenzonitrile)

- Dominant

m/z 131/132 -

Moderate Intensity

m/z 95 (Imidazole-

ethyl fragment)

Key Fragment 2
m/z 158 (Methyl loss)

- High Energy only

m/z 158 - Rare (less

strain)

m/z 105

(Dimethylphenyl ethyl

cation)

Differentiation Logic

High abundance of

nitrile ion (m/z 131)

due to steric relief

upon ring opening.[1]

Lower abundance of

m/z 131; higher

retention of intact

imidazole fragments.

Cleavage occurs

outside the ring

(benzylic).[1]

Imidazole ring often

remains intact (m/z

95).[1]

Why the 2,6-Isomer is Unique
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The "Ortho Effect" in mass spectrometry typically involves hydrogen transfer or steric

elimination.[1]

In the 2,6-isomer, the imidazole ring is twisted out of plane.[1] This lack of conjugation

weakens the C-C bond slightly but makes the RDA cleavage (nitrile formation) energetically

favorable to relieve steric stress.

In the 2,3-isomer, the ring is more planar.[1] The resonance energy stabilizes the molecular

ion, requiring higher energy to induce fragmentation, and the HCN loss pathway (m/z 146)

competes more effectively with the nitrile formation.

Part 3: Visualization of Mechanisms
The following diagram maps the specific fragmentation logic for the 2,6-dimethylphenyl isomer,

highlighting the diagnostic checkpoints.

Precursor Ion [M+H]+
m/z 173.1

(Protonated 5-(2,6-dimethylphenyl)-imidazole)

Intermediate Cation
m/z 146.1

[M+H - HCN]+

Loss of HCN (27 Da)
Common Imidazole Path

Diagnostic Ion
m/z 132.1

(2,6-Dimethylbenzonitrile H+)
**FINGERPRINT PEAK**

Retro-Diels-Alder (RDA)
Sterically Driven Cleavage

Fragment Ion
m/z 158.1

[M+H - CH3]+

High Energy CID
Strain Relief

Secondary Decay

Click to download full resolution via product page

Figure 1: MS/MS Fragmentation Tree for 5-(2,6-dimethylphenyl)-1H-imidazole.[1] The green

path indicates the most diagnostic transition for differentiating this isomer.

Part 4: Protocol for Isomer Differentiation
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To validate the identity of 5-(2,6-dimethylphenyl)-1H-imidazole in a mixture of isomers:

Isolate the Precursor: Set Q1 to m/z 173.1.

Acquire Product Scan: Scan Q3 from m/z 50 to 180.

Calculate Ratio: Determine the intensity ratio of m/z 132 (Nitrile) to m/z 146 (HCN loss).

Ratio > 1.5: Indicates 2,6-substitution (Steric strain favors ring cleavage).[1]

Ratio < 1.0: Indicates 2,3-substitution (Resonance favors HCN loss).[1]

Check for Benzylic Cleavage: If m/z 95 is present, the molecule is NOT a direct phenyl-

imidazole; it is likely an ethyl-bridged analog (e.g., Medetomidine metabolite).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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